molecular formula C19H16FN3O2 B2980058 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1170182-05-4

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2980058
CAS No.: 1170182-05-4
M. Wt: 337.354
InChI Key: ZRDFBWIGHWAJAQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the reaction of appropriate amines with cyclic anhydrides or lactones.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxadiazole ring and formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one: This compound differs by the position of the fluorine atom on the phenyl ring, which can affect its biological activity and chemical reactivity.

    1-Benzyl-4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one: The presence of a chlorine atom instead of fluorine can lead to different pharmacological properties and reactivity patterns.

    1-Benzyl-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-4-7-14(9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-5-2-1-3-6-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFBWIGHWAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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